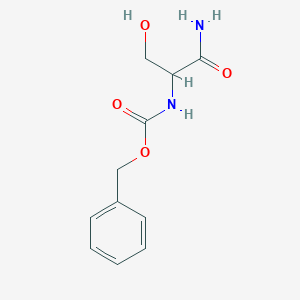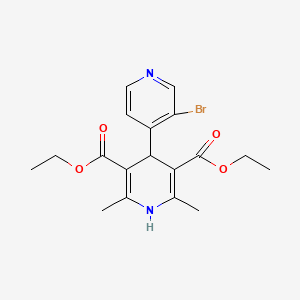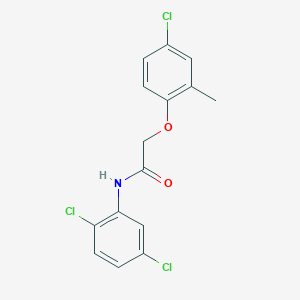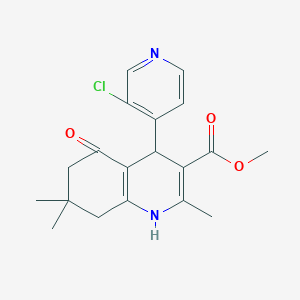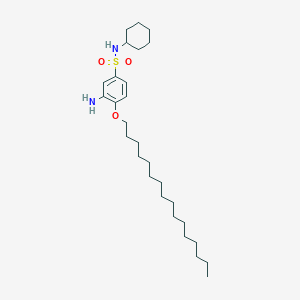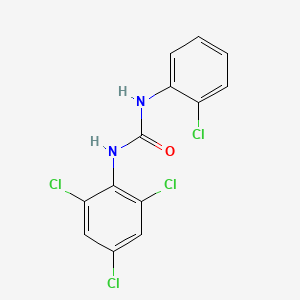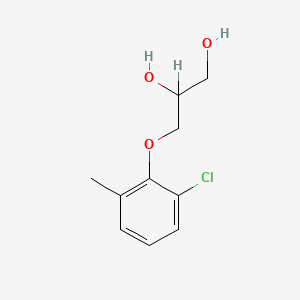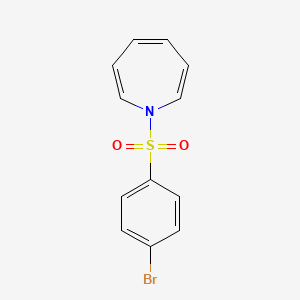![molecular formula C10H14O3 B11952391 Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.221 g/mol . It is part of a collection of rare and unique chemicals used primarily in early discovery research . This compound is characterized by its spirocyclic structure, which includes a seven-membered ring fused to a five-membered ring, with an ethyl ester and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxospiro[2.4]heptane-5-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 6-oxospiro[2.4]heptane-5-carboxylic acid.
Reduction: Formation of ethyl 6-hydroxyspiro[2.4]heptane-5-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 6-oxospiro[2.4]heptane-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as:
Ethyl 6-oxospiro[2.5]octane-5-carboxylate: Similar structure but with an eight-membered ring.
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate: Contains a bicyclic structure instead of a spirocyclic one.
Methyl 7-oxospiro[5.6]dodecane-8-carboxylate: Larger spirocyclic compound with a twelve-membered ring.
This compound is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 6-oxospiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-2-13-9(12)7-5-10(3-4-10)6-8(7)11/h7H,2-6H2,1H3 |
InChI Key |
BRBZXNIHZZHZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CC2)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
